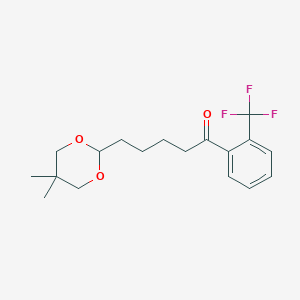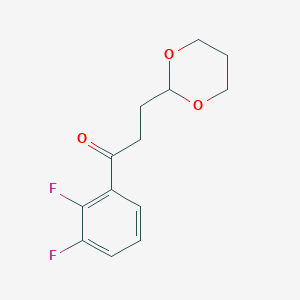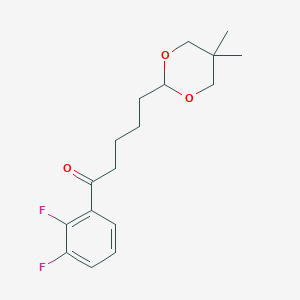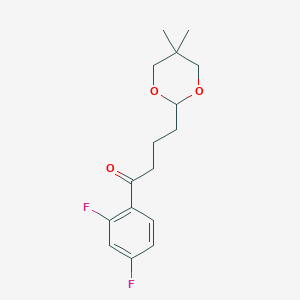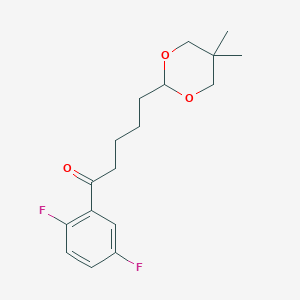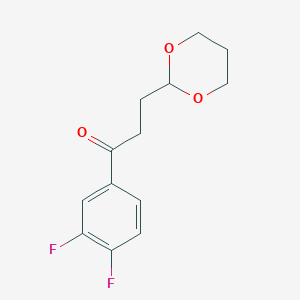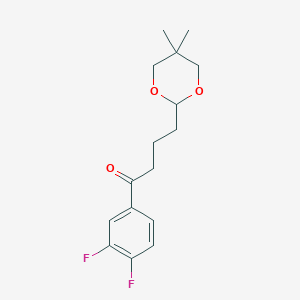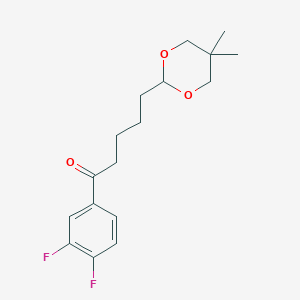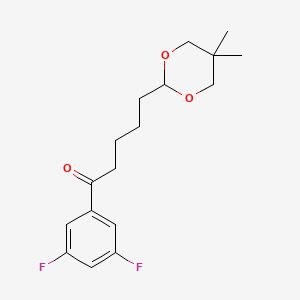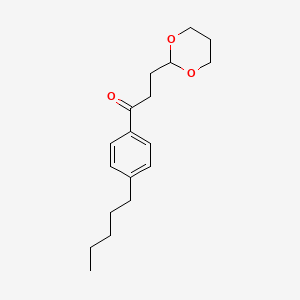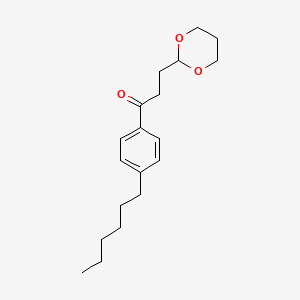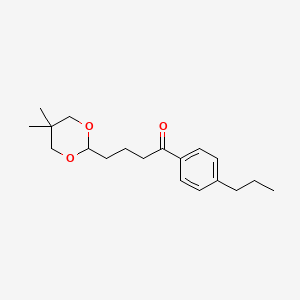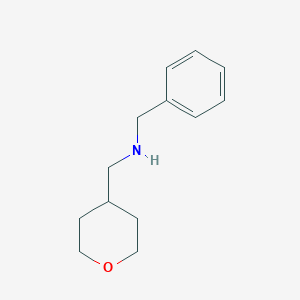
Benzyl(oxan-4-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(oxan-4-ylmethyl)amine is an organic compound with the molecular formula C13H19NO It consists of a benzyl group attached to an oxan-4-ylmethylamine moiety
Mechanism of Action
Target of Action
Benzyl(oxan-4-ylmethyl)amine, a derivative of benzylamine, primarily targets enzymes such as Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.
Mode of Action
Benzylamines are known to undergo reactions such as n-alkylation with alcohols, a process catalyzed by a mn(i) pincer catalyst . This reaction is atom-economic and highly efficient, offering low catalyst loadings and mild reaction conditions .
Biochemical Pathways
Benzylamines are known to be involved in the synthesis of 2-amino acids through the homologation of α-amino acids, involving the reformatsky reaction with a mannich-type imminium electrophile .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound .
Result of Action
Benzylamines are known to undergo oxidative deamination, resulting in the formation of corresponding amides and carbonyl compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the oxidative deamination of benzylamines has been achieved using a Ni(II)–NHC catalyst with water in an aqueous medium . This suggests that the presence of water and specific catalysts can influence the reaction outcomes.
Biochemical Analysis
Biochemical Properties
Benzyl(oxan-4-ylmethyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with semicarbazide-sensitive amine oxidase (SSAO), which is involved in the oxidation of primary amines . This interaction leads to the production of hydrogen peroxide, which can influence various cellular processes. Additionally, this compound may interact with other enzymes involved in metabolic pathways, affecting their activity and function.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in adipocytes, this compound exhibits insulin-like actions, promoting glucose utilization and influencing gene expression related to glucose metabolism . This compound also affects cell signaling pathways by modulating the activity of various kinases and transcription factors, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with SSAO results in the oxidation of primary amines, producing hydrogen peroxide and other reactive oxygen species . These reactive molecules can further modulate gene expression and enzyme activity, leading to changes in cellular functions. Additionally, this compound may influence the activity of other enzymes involved in metabolic pathways, thereby altering metabolic flux and metabolite levels.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under recommended storage conditions . Its degradation products and their impact on cellular functions need further investigation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and gene expression, indicating its lasting effects on cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rodent models of diabetes, oral supplementation with this compound has been shown to delay the onset of hyperglycemia and improve glucose homeostasis . High doses of this compound may lead to adverse effects, such as increased fat deposition and potential toxicity. It is essential to determine the optimal dosage that maximizes the beneficial effects while minimizing any toxic or adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the oxidation of primary amines by SSAO . This pathway produces hydrogen peroxide, which can influence various cellular processes. Additionally, this compound may interact with other enzymes and cofactors involved in metabolic pathways, affecting their activity and function. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound is transported across cell membranes and distributed within various cellular compartments . It may interact with specific transporters or binding proteins that facilitate its movement and localization within cells. The accumulation of this compound in certain tissues or cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can influence its interactions with other biomolecules and its overall biological effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(oxan-4-ylmethyl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of benzyl halides with oxan-4-ylmethylamine. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can enhance the reaction efficiency and selectivity. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl(oxan-4-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxan-4-ylmethylamine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon to yield reduced amine products.
Substitution: Nucleophilic substitution reactions with alkyl halides or acyl chlorides can introduce different functional groups onto the benzyl or oxan-4-ylmethylamine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxan-4-ylmethylamine derivatives.
Reduction: Reduced amine products.
Substitution: Functionalized benzyl or oxan-4-ylmethylamine compounds.
Scientific Research Applications
Benzyl(oxan-4-ylmethyl)amine finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Benzylamine: A simpler analogue with a benzyl group attached to an amine.
Oxan-4-ylmethylamine: Lacks the benzyl group but retains the oxan-4-ylmethylamine structure.
Uniqueness: Benzyl(oxan-4-ylmethyl)amine is unique due to the presence of both the benzyl and oxan-4-ylmethylamine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from simpler analogues like benzylamine or oxan-4-ylmethylamine.
Properties
IUPAC Name |
N-benzyl-1-(oxan-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-4-12(5-3-1)10-14-11-13-6-8-15-9-7-13/h1-5,13-14H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPFTZDEAVJQGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
